1-Ethyl-1H-imidazo[4,5-b]pyridine
Overview
Description
1-Ethyl-1H-imidazo[4,5-b]pyridine is a potent non-nucleotide STING agonist . It is an adjuvant that induces the type I interferon (IFN-I) response and proinflammatory cytokine production by activating STING .
Synthesis Analysis
The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . The synthesis involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis
The molecular structure of this compound is established based on NMR spectroscopic data .Chemical Reactions Analysis
Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It is stored sealed in dry conditions at 2-8°C .Scientific Research Applications
Vibrational Spectroscopy and Molecular Structure Analysis Research on 1H-imidazo[4,5-b]pyridine derivatives, including 1-Ethyl-1H-imidazo[4,5-b]pyridine, has shown that these compounds possess intriguing molecular structures and vibrational properties. Studies have utilized density functional theory (DFT) to investigate their molecular structure, vibrational energy levels, and potential energy distribution. These insights are crucial in understanding the behavior and reactivity of these compounds in various chemical environments (Lorenc et al., 2008).
Synthesis of Imidazo[1,5-a]pyridines The synthesis of imidazo[1,5-a]pyridines, closely related to this compound, has been achieved through one-pot synthesis methods. These methods allow for the introduction of various substituents, showcasing the compound's versatility and potential for customization in different scientific applications (Crawforth & Melissa Paoletti, 2009).
Development of Therapeutic Agents Imidazo[1,2-a]pyridine scaffolds, which include structures like this compound, have been recognized for their broad range of applications in medicinal chemistry. These compounds have been studied for their potential in anticancer, antimicrobial, antiviral, and various other therapeutic applications. Structural modifications of this scaffold are actively pursued to develop novel therapeutic agents (Deep et al., 2016).
Crystallography and Hydrogen Bond Analysis The study of 1H-imidazo[4,5-b]pyridine derivatives also extends to crystallography, where the focus is on understanding the crystal structure and the behavior of hydrogen bonds within these compounds. Such studies are crucial for material science and designing compounds with desired physical properties (Hjouji et al., 2016).
Mechanism of Action
Target of Action
Imidazo[4,5-b]pyridine derivatives have been known to interact with various targets such as gaba a receptors , IKK-ɛ and TBK1 , and have shown activity against certain cancer cells .
Mode of Action
It’s known that imidazo[4,5-b]pyridine derivatives can activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation . This suggests that 1-Ethyl-1H-imidazo[4,5-b]pyridine might interact with its targets in a similar manner.
Biochemical Pathways
The activation of nf-kappab suggests that it may influence pathways related to inflammation and immune response .
Pharmacokinetics
The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, generally aim to improve selectivity, pharmacokinetics, and metabolic stability .
Result of Action
Some imidazo[4,5-b]pyridine derivatives have shown moderate activity against certain cancer cells , suggesting that this compound might have similar effects.
Safety and Hazards
Future Directions
The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc . In recent years, new preparative methods for the synthesis of imidazo[4,5-b]pyridines using various catalysts have been described .
Properties
IUPAC Name |
1-ethylimidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-11-6-10-8-7(11)4-3-5-9-8/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQBZQRENYYJCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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